REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.Br[C:17]1[C:18](=[O:25])[N:19]([CH3:24])[N:20]=[C:21]([Cl:23])[CH:22]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:23][C:21]1[CH:22]=[C:17]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8]([N:10]3[CH2:15][CH2:14][O:13][CH2:12][CH2:11]3)=[O:9])=[CH:6][N:7]=2)[C:18](=[O:25])[N:19]([CH3:24])[N:20]=1 |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
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58 g
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Type
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reactant
|
Smiles
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NC1=CC=C(C=N1)C(=O)N1CCOCC1
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Name
|
|
Quantity
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63.66 g
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Type
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reactant
|
Smiles
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BrC=1C(N(N=C(C1)Cl)C)=O
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Name
|
|
Quantity
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1.1 L
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
4.86 g
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Type
|
catalyst
|
Smiles
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CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
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Name
|
Cesium carbonate
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Quantity
|
274 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
water ice
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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93 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating
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Type
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CUSTOM
|
Details
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The warm reaction mixture
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Type
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FILTRATION
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Details
|
A beige precipitate was collected by filtration
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Type
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WASH
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Details
|
washed with water (2 l)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give a solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with isopropanol (700 ml)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(N(N1)C)=O)NC1=NC=C(C=C1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |